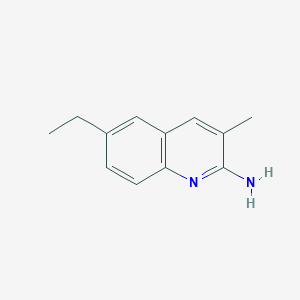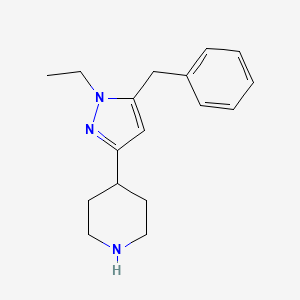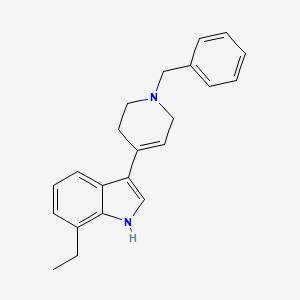![molecular formula C14H31NOSi B12565230 4-[Dimethyl(octyl)silyl]morpholine CAS No. 197018-73-8](/img/structure/B12565230.png)
4-[Dimethyl(octyl)silyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Dimethyl(octyl)silyl]morpholine is a compound that belongs to the class of organosilicon compounds. It features a morpholine ring substituted with a dimethyl(octyl)silyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(octyl)silyl]morpholine typically involves the silylation of morpholine. Silylation is a process where a silyl group is introduced into a molecule. In this case, morpholine reacts with dimethyl(octyl)silane in the presence of a catalyst such as sodium hydroxide. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to ensure efficient and consistent production. These processes involve the use of tubular reactors where the reactants are continuously fed, and the product is continuously removed. This method minimizes side reactions and maximizes yield .
Chemical Reactions Analysis
Types of Reactions
4-[Dimethyl(octyl)silyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silyl group to a silane.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted morpholine derivatives depending on the substituent introduced.
Scientific Research Applications
4-[Dimethyl(octyl)silyl]morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[Dimethyl(octyl)silyl]morpholine involves its interaction with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of silyl ethers, silyl amides, and other derivatives. These interactions can modify the chemical and physical properties of the target molecules, enhancing their stability, solubility, and reactivity .
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: Another organosilicon compound used in the production of silane coupling agents.
Dimethylsilyl ethers: Compounds with similar silyl groups but different organic backbones.
Uniqueness
4-[Dimethyl(octyl)silyl]morpholine is unique due to its morpholine ring, which imparts specific chemical properties not found in other silyl compounds. This makes it particularly useful in applications requiring both the stability of the silyl group and the reactivity of the morpholine ring .
Properties
CAS No. |
197018-73-8 |
|---|---|
Molecular Formula |
C14H31NOSi |
Molecular Weight |
257.49 g/mol |
IUPAC Name |
dimethyl-morpholin-4-yl-octylsilane |
InChI |
InChI=1S/C14H31NOSi/c1-4-5-6-7-8-9-14-17(2,3)15-10-12-16-13-11-15/h4-14H2,1-3H3 |
InChI Key |
GRRGQDAJISVGRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](C)(C)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo-](/img/structure/B12565148.png)
![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)
![4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine](/img/structure/B12565155.png)
![Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate](/img/structure/B12565158.png)







![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)

![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)
